N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,2-DIMETHYLPROPANAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the reaction of 4-chlorobenzoic acid with thiosemicarbazide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Introduction of the Dimethylpropanamide Group: The thiadiazole intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the final product, N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit key signaling pathways such as NF-κB or MAPK, which are involved in the regulation of inflammation and cell proliferation.
Comparison with Similar Compounds
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,2-DIMETHYLPROPANAMIDE can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring but lacks the dimethylpropanamide group.
N-Substituted Thiadiazole Derivatives: Similar structure but with different substituents on the thiadiazole ring.
1,3,4-Oxadiazole Derivatives: Contains an oxadiazole ring instead of a thiadiazole ring, leading to different chemical properties and applications.
The uniqueness of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,2-DIMETHYLPROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H16ClN3OS |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H16ClN3OS/c1-14(2,3)12(19)16-13-18-17-11(20-13)8-9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,18,19) |
InChI Key |
MTZRNOZFXMDDMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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